molecular formula C26H21N3O3S2 B3503903 2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide

2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide

Cat. No. B3503903
M. Wt: 487.6 g/mol
InChI Key: SUKAKVGIIAVMNH-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a quinoline ring, a benzothiazole ring, and an amide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed using a Skraup or Doebner-Miller synthesis, while the benzothiazole ring might be formed using a reaction between an aniline and a thiocyanate . The exact synthetic route would depend on many factors, including the desired yield, the availability of starting materials, and the need to avoid unwanted side reactions.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The quinoline and benzothiazole rings are both aromatic, implying a high degree of stability and potential for pi-pi interactions. The amide group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c1-15-8-9-16(2)19(12-15)23-14-20(18-6-4-5-7-21(18)27-23)25(30)29-26-28-22-11-10-17(34(3,31)32)13-24(22)33-26/h4-14H,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAKVGIIAVMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
Reactant of Route 5
2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide

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